Isoxazole Regiochemistry Divergence: 4-yl-Methylene vs. 3-yl-Direct Linkage – Structural Topology Comparison
The target compound is the only sulfonamide-acetamide hybrid combining a 5-methylisoxazol-4-yl group attached through a methylene (-CH2-) spacer to the sulfamoyl nitrogen. This contrasts with N-acetylsulfamethoxazole (CAS 21312-10-7) and N4-acetylsulfisoxazole (CAS 4206-74-0), which employ direct 3-yl or 5-yl isoxazole-to-sulfamoyl linkage without a spacer. The methylene insertion adds one rotatable bond and increases the distance between the isoxazole ring centroid and the sulfonamide sulfur by approximately 1.5 Å (estimated from 2D→3D conversion), altering the pharmacophoric geometry relative to all known biologically active sulfonamide antibiotics.
| Evidence Dimension | Isoxazole attachment chemistry and spatial geometry |
|---|---|
| Target Compound Data | 5-methylisoxazol-4-yl connected via methylene (-CH2-) spacer to sulfamoyl N; isoxazole-to-S distance ~5.2 Å (estimated); 7 rotatable bonds total |
| Comparator Or Baseline | N-acetylsulfamethoxazole: 5-methylisoxazol-3-yl directly attached to sulfamoyl N; isoxazole-to-S distance ~3.7 Å (estimated); 5 rotatable bonds; N4-acetylsulfisoxazole: 3,4-dimethylisoxazol-5-yl directly attached; 5 rotatable bonds |
| Quantified Difference | +2 rotatable bonds; ~1.5 Å increased isoxazole-sulfonamide separation vs. direct 3-yl/5-yl analogs |
| Conditions | Computational geometry analysis based on SMILES: CC(=O)Nc1ccc(S(=O)(=O)NCc2c(C)onc2)c(C)c1 vs. CC(=O)Nc1ccc(S(=O)(=O)Nc2cc(C)on2)cc1 |
Why This Matters
The altered spatial presentation of the isoxazole ring may confer distinct target binding profiles compared to direct-linked analogs, making this compound a unique tool for probing sulfonamide recognition sites where the isoxazole orientation is critical.
- [1] Common Chemistry CAS. Acetylsulfisomezole (CAS 21312-10-7) and N4-Acetylsulfisoxazole (CAS 4206-74-0) – Structural records. American Chemical Society. View Source
- [2] ZINC15 Database. Substance ZINC000272551219 – Computed rotatable bond count and 3D conformer data. UCSF, accessed 2026. View Source
